![molecular formula C7H4ClF3N2O2 B071698 4-Chloro-2-nitro-5-(trifluoromethyl)aniline CAS No. 167415-22-7](/img/structure/B71698.png)
4-Chloro-2-nitro-5-(trifluoromethyl)aniline
Overview
Description
Scientific Research Applications
Chemical Synthesis and Reactivity
4-Chloro-2-nitro-5-(trifluoromethyl)aniline is utilized in synthetic chemistry for the preparation of various derivatives, demonstrating its significance in chemical reactions. For instance, it participates in the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, leading to the formation of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives. The reaction kinetics are influenced by substituents on the aniline ring, showcasing the compound's reactivity and potential for creating a range of chemical products (Al-Howsaway et al., 2007).
Spectroscopic Studies
Spectroscopic techniques are vital in understanding the properties of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline. A detailed spectroscopic investigation using Fourier Transform Infrared (FT-IR) and Raman spectra has been conducted to explore the vibrational, structural, and electronic characteristics of the compound. Such studies reveal the influence of substituent groups on the molecular properties and provide insights into the electronic and thermodynamic aspects, aiding in the development of materials with specific properties (Saravanan et al., 2014).
Environmental Degradation
Research into the environmental degradation of nitroaromatic compounds similar to 4-Chloro-2-nitro-5-(trifluoromethyl)aniline has highlighted microbial pathways capable of breaking down these persistent pollutants. Studies on 2-chloro-4-nitroaniline degradation by microbial strains like Geobacter sp. and Thauera aromatica offer a glimpse into potential bioremediation strategies. These findings underscore the importance of understanding the biodegradability of chemical compounds and their impact on environmental health (Duc, 2019).
Nonlinear Optical (NLO) Materials
The study of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline and its derivatives extends into the field of nonlinear optical materials. Vibrational analysis and theoretical density functional theory (DFT) computations have been employed to assess the NLO properties of these compounds. These research efforts are critical for advancing the development of materials with potential applications in optical switching, telecommunications, and information processing (Revathi et al., 2017).
Analytical Method Development
In the realm of analytical chemistry, 4-Chloro-2-nitro-5-(trifluoromethyl)aniline serves as a reagent in developing methods for detecting substances in various samples. For example, its use in spectrophotometric methods for determining residual chlorine in water showcases its utility in environmental monitoring and public health. By coupling with phenoxazine, it aids in the sensitive and rapid detection of residual chlorine, demonstrating the compound's versatility in analytical applications (Al-Okab & Syed, 2008).
properties
IUPAC Name |
4-chloro-2-nitro-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWKRQSGSZHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372203 | |
Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-5-(trifluoromethyl)aniline | |
CAS RN |
167415-22-7 | |
Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167415-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.